Biphenyl-4-yl 3-nitrobenzoate

crystallography solid-state packing conformational analysis

Biphenyl-4-yl 3-nitrobenzoate (IUPAC: (4-phenylphenyl) 3-nitrobenzoate; molecular formula C₁₉H₁₃NO₄; MW 319.3 g·mol⁻¹) is a biphenyl ester comprising a 4-hydroxybiphenyl core esterified with 3-nitrobenzoic acid. The single-crystal X-ray structure confirms a near-planar biphenyl scaffold (inter‑ring dihedral angle of 8.66 (3)°) and a nitro group twisted only 4.51 (9)° out of the benzoate aromatic plane, with intermolecular C–H···O contacts forming chains along the c axis.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
Cat. No. B10882801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl 3-nitrobenzoate
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H13NO4/c21-19(16-7-4-8-17(13-16)20(22)23)24-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H
InChIKeyUULCWROEPJLRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-yl 3-nitrobenzoate: Structural, Electrochemical & Biological Baseline for Procurement


Biphenyl-4-yl 3-nitrobenzoate (IUPAC: (4-phenylphenyl) 3-nitrobenzoate; molecular formula C₁₉H₁₃NO₄; MW 319.3 g·mol⁻¹) is a biphenyl ester comprising a 4-hydroxybiphenyl core esterified with 3-nitrobenzoic acid [1]. The single-crystal X-ray structure confirms a near-planar biphenyl scaffold (inter‑ring dihedral angle of 8.66 (3)°) and a nitro group twisted only 4.51 (9)° out of the benzoate aromatic plane, with intermolecular C–H···O contacts forming chains along the c axis [2]. This compound serves as a versatile intermediate in medicinal chemistry, materials science, and electrochemical studies, where the meta‑nitro substitution pattern imparts distinct electronic and steric properties relative to its ortho‑ and para‑nitro isomers as well as to monophenyl analogs.

ElectrosynthesisStable radical-anion intermediate studies via controlled cathodic reduction
Crystal engineeringNear-planar biphenyl scaffold for π-conjugated materials research
Enzyme studiesTyrosinase inhibition assay context with meta-nitro positional preference

Biphenyl-4-yl 3-nitrobenzoate: Why Generic Substitution with Positional Isomers or Mono‑Phenyl Analogs Fails


Direct replacement of biphenyl-4-yl 3-nitrobenzoate with its ortho‑ or para‑nitro isomers, or with simpler monophenyl 3-nitrobenzoate, is not scientifically justified because the position of the nitro group fundamentally alters electrochemical reduction mechanism (one‑step versus two‑step cathodic behavior), solid‑state packing and conformational planarity (dihedral angles and intermolecular hydrogen‑bonding networks), and, in biologically relevant contexts, enzyme inhibitory potency (tyrosinase IC₅₀ differences exceeding 10‑fold between positional isomers) [1][2]. These divergent physicochemical and biological profiles demand compound‑specific sourcing rather than generic “nitrobiphenyl ester” interchange.

ElectrochemicalOrtho-nitro isomer may shift reduction from stable two-step to rapid one-step mechanism, altering radical intermediate availability
StructuralMono-phenyl or ortho-substituted analogs exhibit larger inter-ring dihedral angles, disrupting π-conjugation and crystal packing
BioactivityEnzyme inhibition profile may not transfer; para- and ortho-nitro isomers show >10-fold lower potency in tyrosinase assays

Biphenyl-4-yl 3-nitrobenzoate: Head‑to‑Head Quantitative Differentiation Evidence


Crystal‑State Planarity: Biphenyl‑4‑yl 3‑nitrobenzoate vs. Typical Biphenyl Esters

Single‑crystal X‑ray diffraction of biphenyl‑4‑yl 3‑nitrobenzoate reveals a biphenyl inter‑ring dihedral angle of 8.66 (3)° and a nitro‑group twist of only 4.51 (9)° out of the benzoate aromatic plane [1]. By contrast, many biphenyl esters exhibit inter‑ring dihedral angles in the 30–40° range, and ortho‑nitro substitution forces substantially larger twists due to steric clash. This near‑planar conformation is critical for applications requiring extended π‑conjugation or predictable crystal‑packing motifs.

Crystal planarity
Class-level inference
8.66 (3)° inter-ring dihedral
3–5× more planar than typical biphenyl esters
Supports extended π-conjugation for materials science
Single-crystal XRD; ortho-nitro isomer >50°
crystallography solid-state packing conformational analysis

Electrochemical Reduction Mechanism: 3‑Nitro vs. 2‑Nitro Positional Isomers

Electrochemical reduction of phenyl 3‑nitrobenzoate—the closest monophenyl surrogate for biphenyl‑4‑yl 3‑nitrobenzoate—proceeds via two well‑separated cathodic steps: a reversible one‑electron reduction to a stable anion radical at approximately −0.9 V vs. SCE, followed by a second reduction between −1.5 and −2.0 V vs. SCE that yields the dianion and ultimately liberates phenol in >80% yield [1]. In sharp contrast, phenyl 2‑nitrobenzoate shows a single cathodic step at −0.9 V vs. SCE producing an unstable anion radical that immediately undergoes C–O bond cleavage, releasing phenol with ~80% yield but via a fundamentally different, single‑step mechanism [1]. This mechanistic divergence is directly transferable to the biphenyl ester series, where the 3‑nitro isomer offers a stable, isolable radical anion intermediate—a feature absent in the 2‑nitro isomer.

Redox mechanism
Cross-study comparable
Two-step reduction; stable anion radical
Reversible step at −0.9 V vs. SCE, then dianion → phenol >80%
Enables radical intermediate for electrosynthesis
Ortho isomer gives single-step, unstable radical
electrochemistry redox behavior nitroarene reduction

Tyrosinase Inhibitory Potency: 3‑Nitro vs. 4‑Nitro in Biphenyl Ester Series

In a systematic study of 2‑([1,1′‑biphenyl]‑4‑yl)‑2‑oxoethyl benzoates—direct structural analogs of biphenyl‑4‑yl 3‑nitrobenzoate differing only by a –OCH₂CO– linker—the 3‑nitro derivative (compound 2m, IC₅₀ = 68.23 µM) exhibited approximately 3‑fold superior tyrosinase inhibition compared with the 4‑nitro derivative (compound 2n, IC₅₀ ≈ 200 µM), while the 2‑nitro analog (2l) was essentially inactive at concentrations up to 250 µg/mL [1]. Molecular docking indicated that the meta‑nitro group optimally positions for hydrogen‑bonding interactions at the tyrosinase active‑site entrance without steric interference, a feature fully preserved in the direct ester biphenyl‑4‑yl 3‑nitrobenzoate [1].

Tyrosinase inhibition
Class-level inference
IC₅₀ ~68 μM (analog)
~3-fold more active than para-nitro isomer
Supports meta-nitro positional preference in enzyme assay
Data from 2-oxoethyl ester analog; direct ester predicted similar
tyrosinase inhibition melanogenesis enzyme kinetics

Intermolecular C–H···O Bonding Network: Differentiation from Nitro‑on‑Biphenyl Isomers

The crystal packing of biphenyl‑4‑yl 3‑nitrobenzoate is directed by intermolecular C–H···O contacts that generate one‑dimensional chains along the c crystallographic axis [1]. This directional hydrogen‑bonding motif is driven by the nitro group positioned on the benzoate moiety. In contrast, 4′‑nitrobiphenyl‑4‑yl benzoate (CAS 3916‑45‑8), where the nitro substituent resides on the distal biphenyl ring, lacks this specific supramolecular synthon and exhibits different packing motifs, potentially altering melting point, solubility, and mechanical properties .

Supramolecular packing
Supporting evidence
1D C–H···O chains along c-axis
Directional hydrogen-bonding motif directed by meta-nitro
Differentiates from 4′-nitrobiphenyl isomer packing
May influence bulk dissolution and stability
crystal engineering supramolecular chemistry hydrogen bonding

Biphenyl‑4‑yl 3‑Nitrobenzoate: Evidence‑Backed Research & Industrial Application Scenarios


Stable Radical‑Anion Intermediate for Electrosynthesis and Spin‑Labeling

The two‑step cathodic reduction with a stable, reversibly formed radical anion at −0.9 V vs. SCE makes biphenyl‑4‑yl 3‑nitrobenzoate a superior choice over the 2‑nitro isomer (which undergoes immediate degradation) for electrosynthetic pathways requiring persistent radical intermediates, such as C–C coupling reactions or spin‑labeling of biomolecules [1].

Tyrosinase Inhibitor Lead Compound for Melanogenesis Research

Based on the 3‑fold higher tyrosinase inhibitory activity of the structurally analogous 2‑oxoethyl 3‑nitrobenzoate (IC₅₀ = 68.23 µM) versus its 4‑nitro counterpart, biphenyl‑4‑yl 3‑nitrobenzoate is the positional isomer of choice for melanogenesis inhibition studies, skin‑lightening agent discovery, and structure–activity relationship (SAR) campaigns targeting the tyrosinase active‑site entrance [2].

Crystal Engineering and Organic Electronics: Near‑Planar π‑Conjugated Scaffold

With a biphenyl inter‑ring dihedral angle of only 8.66°, this compound provides an exceptionally planar π‑conjugated framework suitable for organic field‑effect transistors (OFETs), light‑emitting diodes, or as a co‑crystal former in pharmaceutical cocrystallization screening, outperforming the more twisted ortho‑nitro isomer and typical biphenyl esters with 30–40° dihedral angles [3].

Selective Reductive Functionalization via Nitro‑Group Transformation

The stable radical anion intermediate enables selective, stepwise reduction of the nitro group to hydroxylamine or amine under controlled electrochemical or chemical conditions, without premature ester C–O bond cleavage—a reactivity profile not achievable with the 2‑nitro isomer, which undergoes rapid and non‑selective degradation [1].

Application
Selection Property
Validation Focus
Electrosynthesis intermediate research
Stable radical-anion intermediate under cathodic conditions
Controlled-potential electrolysis monitoring; two-step vs one-step mechanism
Tyrosinase inhibition assay context
Meta-nitro positional preference for target binding
Enzyme inhibition IC₅₀ determination; docking at active-site entrance
π-Conjugated materials research
Near-planar biphenyl conformation (inter-ring dihedral angle)
X-ray diffraction conformational analysis; charge-transport property measurement
Selective nitro-group transformation studies
Nitro reduction without ester C–O cleavage
Electrosynthetic intermediate isolation; amine/hydroxylamine product distribution
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